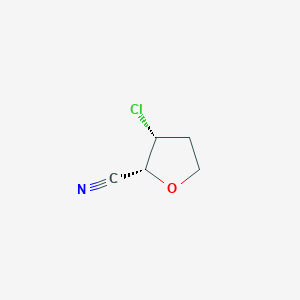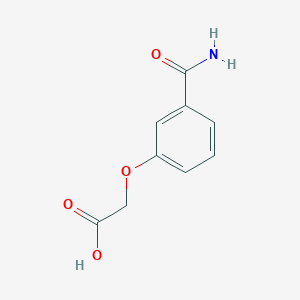![molecular formula C7H11N3O2 B2424219 (7S,8R)-7-azido-5-oxaspiro[3.4]octan-8-ol CAS No. 2445750-44-5](/img/structure/B2424219.png)
(7S,8R)-7-azido-5-oxaspiro[3.4]octan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .Mécanisme D'action
The mechanism of action of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol is not well understood, but it is believed to involve the formation of covalent bonds between the azide group in this compound and other molecules. This can result in changes in the biochemical and physiological properties of the target molecules, leading to altered cellular signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the specific conjugation strategy used. For example, this compound can be used to label and image proteins in live cells, as well as to deliver drugs and therapeutic agents to specific tissues or cells. This compound has also been used to study the role of specific biomolecules in disease states, such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol has several advantages for use in lab experiments, including its ease of synthesis, high yield, and versatility for bioconjugation. However, there are also some limitations to using this compound, such as its potential toxicity and the need for specialized equipment and expertise to handle the compound safely. Additionally, this compound may not be suitable for all applications, as its reactivity and specificity may vary depending on the target molecule and the conjugation strategy used.
Orientations Futures
There are numerous future directions for research involving (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol, including the development of new conjugation strategies and the exploration of its potential applications in drug delivery and gene therapy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for use in various biological systems. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol involves a multistep reaction sequence that starts with the preparation of the spirocyclic lactone precursor. The key step in the synthesis of this compound is the introduction of the azide group, which is typically achieved by reacting the lactone precursor with sodium azide in the presence of a copper catalyst. The final product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
- Stéréochimie: Sa configuration absolue à deux nouveaux centres stéréogènes (5S,7S) a été établie par analyse de diffraction des rayons X sur monocristal .
- Cytotoxicité et Activités Insecticides: La goniothalediol présente une cytotoxicité significative contre les cellules de leucémie murine P388 et des propriétés insecticides .
- Cycles Condensés: La conformation des deux cycles lactone à 5 chaînons et furanose condensés a été discutée .
Chimie Synthétique et Synthèse Totale
Activité Biologique et Chimie Médicinale
Cristallographie et Études Structurales
Perspectives Futures et Recherches Supplémentaires
Safety and Hazards
Propriétés
IUPAC Name |
(7S,8R)-7-azido-5-oxaspiro[3.4]octan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-5-4-12-7(6(5)11)2-1-3-7/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGWYIPTBGYOD-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C(CO2)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H]([C@H](CO2)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)

![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)
![4-allyl-3-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2424146.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2424147.png)
![4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2424148.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2424153.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2424155.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)
![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)
